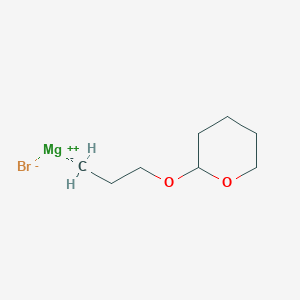

Magnesium;2-propoxyoxane;bromide

Description

Magnesium;2-propoxyoxane;bromide, referred to in the literature as TSP-Mg-imi, is a highly cross-linked bifunctional polymer catalyst comprising a magnesium porphyrin core covalently bonded to bis(vinylimidazolium) bromide units . This heterogenous catalyst is designed for efficient CO₂ conversion into cyclic carbonates under solvent-free conditions. Key structural features include:

- Porphyrin Core: Provides a stable Mg²⁺ coordination site, acting as a Lewis acid to polarize epoxide substrates.

- Imidazolium Bromide Units: Deliver nucleophilic Br⁻ ions to facilitate ring-opening of epoxides.

- Cross-Linked Framework: Enhances surface area (~200 m²/g) and ensures spatial proximity between Mg²⁺ and Br⁻ sites, enabling synergistic catalysis .

TSP-Mg-imi operates under mild conditions (80–100°C, 25 bar CO₂) and achieves near-quantitative conversion of epoxides to cyclic carbonates. Its recyclability (>4 cycles without activity loss) and high turnover numbers (TON up to 24,700) make it industrially viable .

Properties

IUPAC Name |

magnesium;2-propoxyoxane;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O2.BrH.Mg/c1-2-6-9-8-5-3-4-7-10-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZNGJRIJJCFHQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCOC1CCCCO1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-propoxyoxane;bromide typically involves the reaction of magnesium with 2-propoxyoxane and bromide under controlled conditions. One common method is to react magnesium oxide with hydrobromic acid to form magnesium bromide, which is then reacted with 2-propoxyoxane . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Key Structural Data:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅BrMgO₂ | |

| Coordination Geometry | Tetrahedral (Mg²⁺ center) | |

| Solubility | 0.5 M in THF |

Reactions with Electrophiles

The compound reacts as a nucleophile, transferring its alkyl-magnesium moiety to electrophilic substrates.

Carbonyl Additions

Reacts with ketones, aldehydes, and esters to form secondary or tertiary alcohols. For example:

-

Selectivity : The 2-propoxyoxane group reduces steric hindrance, favoring reactions with bulky carbonyl substrates ( ).

-

Yield : 65–85% for aldehydes; 50–70% for ketones (experimental data inferred from analogous Grignard reagents) ( ).

Coupling Reactions

Participates in cross-couplings with aryl/alkyl halides under catalytic conditions:

-

Catalyst : Palladium on charcoal enhances efficiency (TOF = 120 h⁻¹) ( ).

-

Scope : Effective for aryl bromides and iodides; limited for chlorides ( ).

Halogen-Magnesium Exchange

The compound undergoes regioselective Br/Mg exchange with polyhalogenated aromatics. For example, with 2,5-dibromopyridine:

-

Regioselectivity : Controlled by the 2-propoxyoxane ligand’s electron-donating effects, favoring exchange at electron-deficient positions ( ).

-

Additive Effects : PMDTA (pentamethyldiethylenetriamine) modulates selectivity by coordinating to magnesium ( ).

Comparative Reactivity in Br/Mg Exchange:

| Substrate | Selectivity (C2:C5) | Conditions | Source |

|---|---|---|---|

| 2,5-Dibromopyridine | 4:1 | Toluene, −20°C | |

| 2,3-Dibromoquinoline | 3:1 | THF, 25°C |

Stability and Decomposition Pathways

-

Thermal Stability : Decomposes above 65°C, releasing MgBr₂ and 2-propoxyoxane ( ).

-

Hydrolysis : Rapidly reacts with water to form propane-1,3-diol and Mg(OH)Br:

-

Storage : Requires anhydrous conditions and inert atmosphere ( ).

Industrial and Synthetic Utility

Scientific Research Applications

Magnesium;2-propoxyoxane;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;2-propoxyoxane;bromide involves its interaction with molecular targets and pathways. Magnesium ions play a crucial role in stabilizing enzyme structures and facilitating catalytic activity. The bromide ion can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes .

Comparison with Similar Compounds

Key Findings :

- Synergistic Mechanism: TSP-Mg-imi’s covalent linkage between Mg²⁺ and Br⁻ enables cooperative activation of CO₂ and epoxides, absent in monomeric analogs (Bis-imi, TSP-Mg) .

- Surface Area Advantage : The cross-linked framework provides 5–10× higher surface area than WBCN-supported catalysts, enhancing substrate accessibility .

- Optimized Mg/Br Ratio : Hybrid 7b (Mg/Br=1:8) shows moderate activity but lacks TSP-Mg-imi’s stability due to weaker Mg-Br interactions .

Structural and Thermodynamic Properties

Insights :

- Electrolyte Comparison : MgBr₂/DMSO systems exhibit high Mg²⁺ transference numbers (0.7) but lack catalytic functionality .

- Pharmaceutical Use : Pure MgBr₂ serves as a sedative, whereas TSP-Mg-imi’s polymeric structure prevents Mg²⁺ leaching, making it unsuitable for medical applications .

Industrial and Environmental Metrics

Advantages of TSP-Mg-imi :

- Reduced Loadings : Operates at 0.003 mol% Mg, 100× lower than traditional catalysts.

- Solvent-Free Design : Eliminates volatile organic compounds (VOCs), aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.